molecular formula C5H5Cl2N3O B1351370 1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone CAS No. 625401-77-6

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

Cat. No. B1351370
CAS RN: 625401-77-6
M. Wt: 194.02 g/mol
InChI Key: GHHPTRPUNZLOGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to light yellow crystalline powder that is soluble in water and organic solvents. This compound has been studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

Drug Discovery

1,2,4-Triazoles are a core moiety of a substantial part of marketed and investigational drugs . They are used in the development of antifungal drugs, anticancer and anti-inflammatory agents, substances for treatment microbial and viral infections . For example, prominent examples of biologically active 1,3,5-trisubstituted 1,2,4-triazoles include marketed antihypertensive agent forasartan, first FDA-approved oral medication for chronic iron overload (deferasirox), a benzodiazepine prodrug rilmazafone, and some anticancer drug candidates (bemcentinib and taselisib) .

Organic Synthesis

1,2,4-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

In the field of polymer chemistry, 1,2,4-triazoles are used due to their high chemical stability and aromatic character . They can withstand harsh conditions, making them suitable for use in various polymerization processes .

Supramolecular Chemistry

1,2,4-Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . This makes them useful in the construction of complex molecular architectures .

Bioconjugation

1,2,4-Triazoles are used in bioconjugation, a chemical strategy that joins two biomolecules together . This is useful in various biological applications, such as drug delivery and imaging .

Chemical Biology

In the field of chemical biology, 1,2,4-triazoles are used as a tool to study biological systems . They can be used to label and track molecules in a biological system, providing valuable insights into biological processes .

Fluorescent Imaging

1,2,4-Triazoles are used in fluorescent imaging due to their ability to absorb and emit light . They can be used to label molecules, allowing them to be tracked and visualized under a microscope .

Materials Science

In materials science, 1,2,4-triazoles are used due to their high chemical stability and strong dipole moment . They can be used in the creation of various materials, including polymers and ceramics .

properties

IUPAC Name

1-(3,5-dichloro-1,2,4-triazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c1-3(11)2-10-5(7)8-4(6)9-10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHPTRPUNZLOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402023
Record name 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichloro-1H-1,2,4-triazol-1-YL)acetone

CAS RN

625401-77-6
Record name 1-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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